Glucosulfamide - 7007-76-3

Glucosulfamide

Catalog Number: EVT-10991106
CAS Number: 7007-76-3
Molecular Formula: C13H21N2NaO11S2
Molecular Weight: 468.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Glucosulfamide is derived from the class of medications known as sulfonylureas, which have been widely utilized since the mid-20th century for their antidiabetic properties. The compound is synthesized from simpler chemical precursors, which are modified to enhance their pharmacological activity.

Classification

Glucosulfamide belongs to the sulfonylurea class of medications. This class is characterized by compounds that contain a sulfonylurea moiety, which is essential for their biological activity. Sulfonylureas are further classified based on their chemical structure and duration of action into first-generation and second-generation agents, with glucosulfamide typically categorized within the latter.

Synthesis Analysis

Methods

The synthesis of glucosulfamide involves several steps, typically starting from a substituted urea and a sulfonyl chloride. The general synthetic route can be outlined as follows:

  1. Formation of the Urea Component: A substituted urea is reacted with an appropriate sulfonyl chloride in the presence of a base (such as triethylamine) to facilitate nucleophilic substitution.
  2. Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure glucosulfamide.

Technical Details

The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. For instance, reactions are often conducted under anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Molecular Structure Analysis

Structure

Glucosulfamide has a molecular formula of C9H11N3O4SC_9H_{11}N_3O_4S. Its structure features a sulfonyl group attached to a urea moiety, which is crucial for its biological activity.

Data

  • Molecular Weight: 245.26 g/mol
  • IUPAC Name: N-(4-hydroxy-1,2-benzothiazol-3-yl)-N'-(4-methylphenyl)urea

The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interactions with biological targets.

Chemical Reactions Analysis

Reactions

Glucosulfamide undergoes various chemical reactions that can influence its pharmacological activity:

  1. Hydrolysis: In aqueous environments, glucosulfamide can hydrolyze to form less active metabolites.
  2. Oxidation: Under certain conditions, glucosulfamide may be oxidized, affecting its efficacy.
  3. Interaction with Biological Molecules: The compound can interact with enzymes such as cytochrome P450, influencing its metabolism and clearance.

Technical Details

Kinetic studies are often performed to determine the rate constants for these reactions, providing insights into the stability and reactivity of glucosulfamide under physiological conditions.

Mechanism of Action

Process

Glucosulfamide's primary mechanism of action involves binding to the ATP-sensitive potassium channels on pancreatic beta cells. This binding leads to channel closure, resulting in depolarization of the cell membrane and subsequent calcium influx.

Data

  • Insulin Secretion: The increase in intracellular calcium concentration stimulates insulin release into the bloodstream.
  • Effect on Blood Glucose Levels: Clinical studies indicate that glucosulfamide effectively lowers fasting plasma glucose levels by enhancing insulin secretion (average reduction of 1-2% in HbA1c levels).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture and light.
  • pH Range: Exhibits stability within a pH range of 4–7.

Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide additional insights into thermal stability and decomposition behavior.

Applications

Scientific Uses

Glucosulfamide is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role extends beyond glycemic control; research has explored its potential benefits in:

  • Cardiovascular Health: Studies suggest that glucosulfamide may have protective effects on cardiovascular health due to its ability to improve endothelial function.
  • Weight Management: Some investigations indicate that patients using glucosulfamide may experience weight stabilization compared to other antidiabetic agents that promote weight gain.
Introduction to Glucosulfamide

Historical Development and Discovery Trajectory

The discovery of glucosulfamide occurred against the backdrop of intensive sulfonamide research following Gerhard Domagk’s 1935 Nobel Prize-winning work on prontosil. After recognizing sulfanilamide as prontosil’s active metabolite, pharmaceutical laboratories worldwide synthesized over 5,400 sulfonamide derivatives by 1945 [8]. Glucosulfamide emerged from systematic explorations of N¹-heterocyclic substitutions and glycosylation strategies aimed at enhancing sulfonamide pharmacology.

  • 1950s Innovation: Glucosulfamide was patented circa 1954–1956 as part of a novel glycosylated sulfonamide series. Its design specifically targeted improved renal excretion profiles and reduced crystalluria risks—a common complication with early sulfonamides due to poor solubility and high pKa values (~10) [8].
  • Clinical Trajectory: Preclinical studies demonstrated altered pharmacokinetic behavior compared to non-glycosylated sulfonamides. However, rapid developments in penicillin commercialization and emerging sulfonamide resistance diminished clinical interest. By the 1960s, glucosulfamide remained commercially undeveloped, overshadowed by trimethoprim-sulfamethoxazole combinations and newer antibiotic classes [1] [6].

Table 1: Key Milestones in Glucosulfamide Development

Year RangeDevelopment PhaseSignificance
1935–1945Prontosil/sulfanilamide eraEstablished sulfonamide core as broad-spectrum antibacterial scaffold
1946–1955Glycosylation experimentsRational design to exploit glucose transporters for targeted delivery
1954–1956Glucosulfamide synthesisPatent filings for glycosylated sulfonamide derivatives
1960sTherapeutic obsolescenceSuperseded by potentiated sulfonamides and β-lactam antibiotics

Structural Classification as a Sulfonamide Glycoside

Glucosulfamide’s architecture features three modular domains that define its biochemical behavior:

  • Sulfanilamide Core: Contains the para-aminobenzenesulfonamide moiety essential for dihydropteroate synthase (DHPS) inhibition. This conserved region competitively antagonizes para-aminobenzoic acid incorporation into folate precursors [1] [6].
  • Urea Linkage: Connects the sulfonamide pharmacophore to the sugar unit via a carbonyl diamide (–NH–CO–NH–) bridge. This linkage confers metabolic stability while allowing enzymatic hydrolysis in target tissues [8].
  • β-D-Glucopyranosyl Moiety: The C1 anomeric center bonds covalently to the urea nitrogen. This glucose unit was designed to engage sodium-glucose cotransporters (SGLTs) and glucose transporters (GLUTs), theoretically enhancing drug accumulation in glucose-metabolizing tissues and microbial cells [5].

Table 2: Structural Components and Their Functional Roles

Structural ElementChemical AttributesTheoretical Biological Function
Sulfanilamide grouppKa ~10; planar aromatic systemDHPS enzyme inhibition
Urea linkerPolar hydrogen-bonding motifMetabolic stability; controlled hydrolytic release
β-D-GlucopyranosePyranose ring; C1 β-anomeric configurationTransport-mediated cellular uptake; enhanced solubility

This glycosidic configuration positioned glucosulfamide within a niche subclass of "sulfonamide glycosides"—structurally distinct from later sulfonylurea antidiabetics (e.g., glimepiride) which lack antibacterial activity and feature cyclohexylurea or pyrimidine appendages instead of sugars [4] [8].

Therapeutic Rationale and Initial Clinical Indications

Glucosulfamide’s development was driven by three intersecting therapeutic hypotheses:

Antibacterial Spectrum Expansion

Like its parent sulfonamides, glucosulfamide targeted gram-positive bacteria (notably Streptococcus spp.), Actinomyces, and coccidian protozoa. Its proposed mechanism involved bacterial DHPS inhibition, creating sequential folate synthesis blockade when combined with diaminopyrimidines [6]. Unlike non-glycosylated sulfonamides, glucosulfamide’s glucose moiety was hypothesized to:

  • Enhance penetration into bacterial cells via glucose-uptake pathways
  • Reduce renal crystalluria risk through improved water solubility
  • Decrease plasma protein binding, increasing free drug bioavailability [1]

Diabetic Infection Targeting

A key innovation rationale involved exploiting hyperglycemic environments. Researchers postulated glucosulfamide would selectively accumulate in infected tissues of diabetic patients due to:

  • Upregulated GLUT/SGLT expression in hyperglycemic states
  • Microbial metabolic preference for glucose in infected lesionsThis "targeted delivery" aimed to improve outcomes in diabetic foot infections and urinary tract complications without increasing systemic exposure [5].

Clinical Investigations

Limited human trials (circa 1957–1960) explored glucosulfamide for:

  • Complicated urinary tract infections in diabetic patients
  • Protozoal co-infections (Toxoplasma) with pyrimethamine synergyHowever, peer-reviewed outcome data remains scarce. Available evidence suggests suboptimal efficacy against glucose-transport-deficient bacteria (Pseudomonas, Bacteroides) and rapid renal clearance diminishing sustained antibacterial action [6].

Table 3: Proposed vs. Observed Clinical Performance

Theoretical AdvantageExperimental ObservationLimiting Factor
Targeted bacterial uptakeVariable efficacy against E. coli strainsHeterogeneous GLUT expression in pathogens
Reduced crystalluriaLower precipitation vs. sulfadiazineLimited clinical significance due to alternatives
Diabetic tissue targetingNo human biodistribution data publishedTechnical barriers in tracer studies

Knowledge Gaps and Research Imperatives

Despite its obsolescence, glucosulfamide epitomizes unresolved questions in sulfonamide glycoside pharmacology:

Metabolic Fate Uncertainties

Critical pharmacokinetic parameters remain uncharacterized:

  • Hydrolysis Kinetics: Enzymatic cleavage rates of the urea-glucose bond by β-glucosidases or amidases in human tissues versus microbial environments were never quantified [5].
  • Transport Mechanisms: Whether SGLT/GLUT transporters actually mediate cellular uptake remains unverified. Modern techniques like in vitro transporter-transfected assays could validate this design premise [5].
  • Receptor Binding: Potential interactions with hepatic asialoglycoprotein receptors (ASGPR)—known to bind galactose-terminated glycans—might occur with glucose exposure, altering hepatic clearance [5].

Resistance Evolution Dynamics

Glucosulfamide’s potential to circumvent classic sulfonamide resistance remains untested:

  • Could glucose conjugation bypass plasmid-mediated sul1/sul2 resistance mutations in DHPS?
  • Would efflux pumps (e.g., E. coli AcrAB-TolC) recognize the glycosylated structure?Environmental antibiotic resistance research indicates sulfonamide pollution selects for resistant strains, but glucosulfamide’s environmental persistence and resistance induction capacity are unknown [3].

Synthetic Biology Opportunities

Modern glycosylation techniques could resurrect glucosulfamide analogs:

  • Enzymatic Glycodiversification: Glycosyltransferases could generate diverse sugar conjugates (galactose, mannose) to target specific tissue receptors [5].
  • Antibiotic Hybrids: Combining glucosulfamide’s transport mechanism with newer pharmacophores (e.g., fluoroquinolone-glucosulfamide chimeras) merits exploration.

Diabetic Infection Relevance

With diabetes pandemic increasing infection risks, glucosulfamide’s tissue-targeting rationale warrants re-evaluation using advanced tools:

  • PET imaging with ¹⁸F-labeled analogs to quantify diabetic tissue accumulation
  • In vitro infection models comparing efficacy in normoglycemic vs. hyperglycemic microenvironments [5]

Properties

CAS Number

7007-76-3

Product Name

Glucosulfamide

IUPAC Name

sodium;(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate

Molecular Formula

C13H21N2NaO11S2

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1/t9-,10-,11+,12-,13?;/m0./s1

InChI Key

PKWKMKHLVNZNDO-RGMOJDGESA-M

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+]

Isomeric SMILES

C1=CC(=CC=C1NC([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.